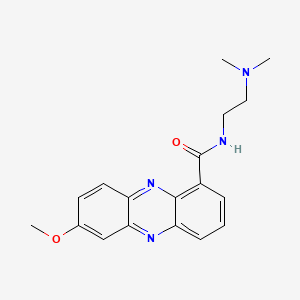
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a methoxy group, and a phenazinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenazine Core: This can be achieved through the cyclization of appropriate aromatic precursors under oxidative conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dimethylaminoethyl Group: This is often accomplished through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylaminoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro phenazine derivatives.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can facilitate binding to enzymes or receptors, while the phenazine core can participate in redox reactions, influencing cellular processes. The methoxy group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-pentanamine
- N,N-Dimethyl-2-aminoethanol
- N,N-Dimethylaminoethanol
Uniqueness
N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler amines or phenazine derivatives, this compound’s structure allows for a broader range of interactions and applications, making it a valuable tool in various fields of research.
Properties
CAS No. |
106976-01-6 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-7-methoxyphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)10-9-19-18(23)13-5-4-6-15-17(13)21-14-8-7-12(24-3)11-16(14)20-15/h4-8,11H,9-10H2,1-3H3,(H,19,23) |
InChI Key |
JZPFQGHDPGYORO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


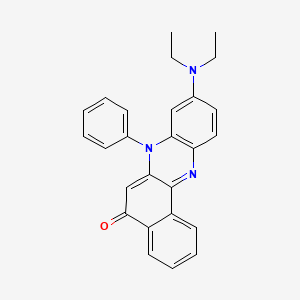
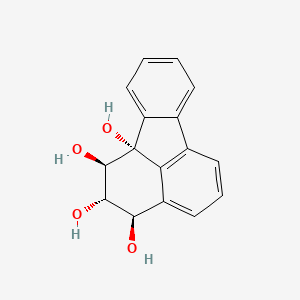
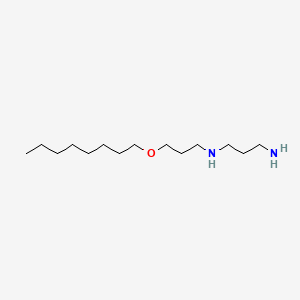

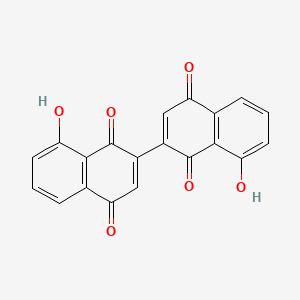
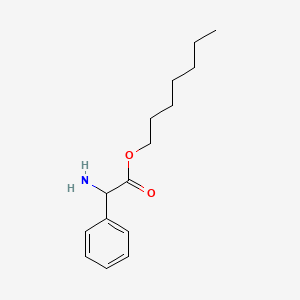
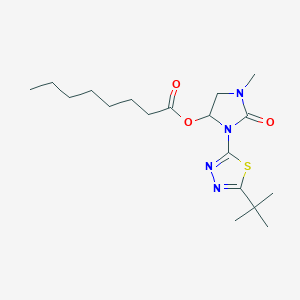
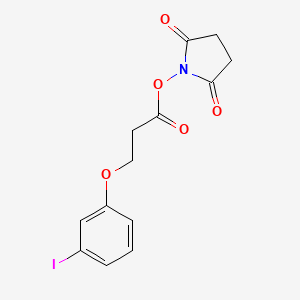
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
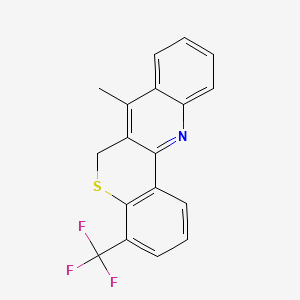
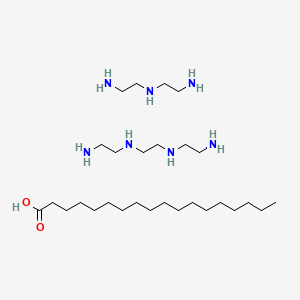
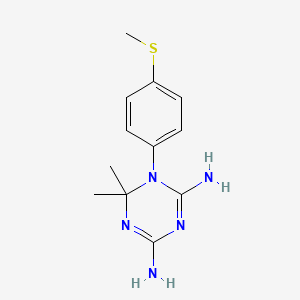
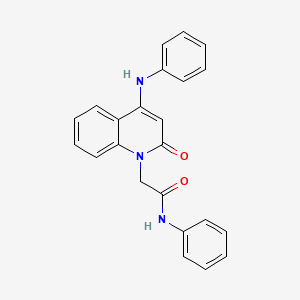
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
